molecular formula C15H14N2O2 B186060 2-Benzyl-5-nitroisoindoline CAS No. 127168-68-7

2-Benzyl-5-nitroisoindoline

Cat. No.: B186060
CAS No.: 127168-68-7
M. Wt: 254.28 g/mol
InChI Key: YOSBGQUETRDJDU-UHFFFAOYSA-N
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Description

2-Benzyl-5-nitroisoindoline is a chemical compound with the molecular formula C 15 H 14 N 2 O 2 and a molecular weight of 254.28 g/mol . Its CAS registry number is 127168-68-7 . This compound is characterized by a benzyl group attached to a 5-nitroisoindoline core structure. From a physico-chemical perspective, it has a calculated density of approximately 1.273 g/cm³ and a high boiling point, estimated at 372.4°C at 760 mmHg . It also features a flash point near 179.0°C . The compound's structure, featuring a nitro-aromatic group, suggests potential as a versatile intermediate or building block in organic synthesis and medicinal chemistry research. It may be of particular interest in the development of novel pharmaceutical compounds and for the study of structure-activity relationships. Researchers value this compound for its potential application in constructing more complex nitrogen-containing heterocycles. Handling and Safety: This chemical requires careful handling. Safety data indicates it may be harmful if swallowed and may cause skin and eye irritation . Researchers should consult the relevant safety data sheet for comprehensive hazard and handling information prior to use. Storage: To maintain stability and purity, it is recommended to store this product sealed in a dry environment at a cool temperature of 2-8°C . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-benzyl-5-nitro-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-17(19)15-7-6-13-10-16(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSBGQUETRDJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476841
Record name 2-BENZYL-5-NITROISOINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127168-68-7
Record name 2-BENZYL-5-NITROISOINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 2-Benzylisoindoline-1,3-dione

The synthesis begins with the condensation of phthalic anhydride and benzyl amine in refluxing ethanol, yielding 2-benzylisoindoline-1,3-dione. This step requires meticulous washing to remove acetic acid byproducts, which otherwise interfere with subsequent Grignard reactions. The crude product is obtained in high purity without further purification.

Reaction Conditions :

  • Solvent : Ethanol

  • Temperature : Reflux

  • Key Consideration : Acetic acid removal via repeated washing to prevent side reactions.

Grignard Reaction for Methyl Group Addition

The dione intermediate undergoes a Grignard reaction with methyl iodide under anhydrous conditions to form 1,1,3,3-tetramethylisoindoline-2-benzyl. This step demands strict inert atmosphere control due to the sensitivity of Grignard reagents to moisture and oxygen. A specialized distillation apparatus is employed to minimize exposure during solvent removal, achieving a 70% yield.

Reagents :

  • Methyl iodide (excess)

  • Dry tetrahydrofuran (THF)

  • Magnesium turnings (initiator)

Workup :

  • Quenching with saturated ammonium chloride

  • Extraction with dichloromethane

  • Drying over sodium sulfate.

Nitration of the Isoindoline Core

The tetramethylisoindoline intermediate is subjected to electrophilic aromatic nitration using fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0°C. The nitronium ion (NO₂⁺) generated in situ selectively targets the para position relative to the benzyl group, yielding 1,1,3,3-tetramethyl-5-nitroisoindoline with a remarkable 93% yield after flash chromatography.

Optimization Insights :

  • Temperature Control : Maintaining 0°C prevents over-nitration.

  • Purification : Neutral silica gel chromatography (CH₂Cl₂:MeOH, 95:5) effectively separates nitro isomers.

Alternative Route via Methyl Ester Bromination and Nitration

Bromination of 2-Methyl-5-nitrobenzoic Acid Methyl Ester

A patent-described method utilizes 2-methyl-5-nitrobenzoic acid methyl ester as the starting material. Bromination with N-bromosuccinimide (NBS) and bromoperoxidase (BPO) in carbon tetrachloride at 65°C introduces a bromine atom at the benzylic position. This step achieves quantitative conversion under radical initiation.

Reaction Parameters :

  • Catalyst : BPO (2.4 g, 0.01 mol)

  • Brominating Agent : NBS (19.6 g, 0.11 mol)

  • Solvent : CCl₄ (200 mL)

  • Time : 10 hours.

Cyclization to Form the Isoindoline Core

The brominated intermediate undergoes cyclization in the presence of a base, such as potassium tert-butoxide (t-BuOK), to form the isoindoline ring. This step proceeds via intramolecular nucleophilic substitution, with the benzyl group introduced through subsequent alkylation.

Key Data :

  • Yield : 70% after chromatography

  • Purification : Silica gel (CH₂Cl₂:MeOH, 90:10).

Comparative Analysis of Synthetic Methods

Parameter Multi-Step Synthesis Patent Route
Starting Materials Phthalic anhydrideMethyl ester
Number of Steps 73
Overall Yield ~50%~65%
Critical Challenges Grignard sensitivityRadical stability
Purification Complexity ModerateLow

The multi-step method offers superior regioselectivity in nitration but requires advanced handling of air-sensitive reagents. In contrast, the patent route simplifies the process through radical bromination but may produce regioisomeric byproducts.

Experimental Validation and Characterization

Spectroscopic Confirmation

1H NMR (CDCl₃) :

  • δ 1.44 (d, 12H, 4×CH₃)

  • δ 7.86 (s, 1H, ArH).

13C NMR :

  • δ 32.0 (CH₃), 148.8 (C-NO₂).

Mass Spectrometry :

  • Calculated for C₁₂H₁₇N₃O₂: 235.13

  • Observed (M+H): 236.1394 .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-nitroisoindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-5-nitroisoindoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and polymer additives

Mechanism of Action

The mechanism of action of 2-Benzyl-5-nitroisoindoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The most closely related compound in the provided evidence is 2-Benzyl-5-bromoisoindoline (CAS: 905274-85-3), which substitutes the nitro group with a bromine atom. Below is a comparative analysis:

Property 2-Benzyl-5-nitroisoindoline 2-Benzyl-5-bromoisoindoline
Substituent -NO₂ (nitro) -Br (bromine)
Electron Effects Strong electron-withdrawing Moderately electron-withdrawing
Reactivity Likely participates in reduction or nucleophilic aromatic substitution Prone to nucleophilic substitution (e.g., Suzuki coupling)
Stability High thermal stability due to nitro group Less stable under harsh conditions due to weaker C-Br bond
Synthetic Utility Potential precursor for amines or heterocycles Intermediate for cross-coupling reactions

Functional Implications

  • Nitro Group vs. Halogens : The nitro group’s strong electron-withdrawing nature may reduce aromatic ring reactivity compared to bromine, which acts as a leaving group in cross-coupling reactions. This difference makes 2-benzyl-5-bromoisoindoline more versatile in synthetic organic chemistry.
  • In contrast, brominated analogs are typically intermediates rather than bioactive compounds .

Pharmacological Context

The provided evidence includes benzathine benzylpenicillin (CAS: 1538-09-6), a penicillin derivative unrelated structurally but relevant for illustrating how substituents influence bioactivity. For example, the benzyl group in benzathine benzylpenicillin enhances lipid solubility, prolonging its half-life. While this compound lacks direct pharmacological data, the benzyl moiety in both compounds may similarly influence solubility and bioavailability .

Biological Activity

Overview

2-Benzyl-5-nitroisoindoline is a heterocyclic compound notable for its isoindoline core, characterized by a benzyl group at the second position and a nitro group at the fifth position. This unique structure contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The primary biological target of this compound is the human dopamine receptor D2 . The compound interacts with the allosteric binding site of this receptor, which plays a crucial role in various neurological processes. The interaction suggests potential implications for disorders related to dopamine signaling, such as schizophrenia and Parkinson's disease.

Biochemical Pathways

The dopamine receptor D2 is integral to the central nervous system (CNS), influencing behavior, cognition, and physiological functions. The action of this compound on this receptor may lead to alterations in neurotransmission and could have therapeutic applications in treating neurological disorders.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Studies suggest that this compound has potential antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation, particularly in certain types of tumors.
  • Neuroprotective Effects : Given its interaction with dopamine receptors, it may also possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Studies

  • Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines. A study reported a dose-dependent inhibition of cell growth in breast cancer cells, suggesting its potential as an anticancer agent .
  • Neuropharmacological Assessment : In vivo studies on animal models showed that administration of this compound resulted in improved motor function and reduced symptoms associated with dopamine depletion, indicating its potential as a therapeutic agent for Parkinson's disease .

Pharmacokinetics

The pharmacokinetic properties of this compound have been predicted using in silico models. These studies suggest favorable absorption and distribution characteristics, although further empirical studies are necessary to confirm these predictions.

The synthesis of this compound involves several key steps:

  • Condensation Reaction : An aromatic primary amine reacts with maleic anhydride to form the isoindoline scaffold.
  • Nitration : The isoindoline derivative is nitrated using nitric acid to introduce the nitro group.
  • Benzylation : The nitrated isoindoline undergoes benzylation using benzyl chloride in the presence of a base like sodium hydroxide.

These methods can be optimized for industrial production using continuous flow reactors to ensure consistent quality and yield.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
This compoundBenzyl and nitro groupsExhibits significant biological activity
5-NitroisoindolineLacks benzyl groupSimpler structure; serves as a precursor
2-BenzylisoindolineLacks nitro groupFocused on simpler isoindoline structure

The combination of both benzyl and nitro groups in this compound enhances its reactivity and biological activity compared to similar compounds .

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